molecular formula C16H20N6O B3327470 3-(4-甲基-3-(甲基(7H-吡咯并[2,3-d]嘧啶-4-基)氨基)哌啶-1-基)-3-氧代丙腈 CAS No. 344418-92-4

3-(4-甲基-3-(甲基(7H-吡咯并[2,3-d]嘧啶-4-基)氨基)哌啶-1-基)-3-氧代丙腈

货号 B3327470
CAS 编号: 344418-92-4
分子量: 312.37 g/mol
InChI 键: UJLAWZDWDVHWOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, also known as (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carbonyl cyanide, is a complex organic molecule with the molecular formula C15H18N6O . It has potential applications in various fields due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes a pyrrolo[2,3-d]pyrimidin-4-yl group, a methylamino group, and a piperidin-1-yl group . The exact 3D conformation of the molecule can vary depending on the environment and the presence of other molecules .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass is 287.17461031 g/mol, and it has a topological polar surface area of 131 Ų .

科学研究应用

药代动力学和种族敏感性

  • 基于生理的药代动力学模型:托法替尼,化学名称为 3-[(3R,4R)-4-甲基-3-[甲基(7H-吡咯并[2,3-d]嘧啶-4-基)氨基]哌啶-1-基]-3-氧代丙腈,是一种口服 JAK 抑制剂。它被批准用于治疗日本和美国的类风湿性关节炎。一项研究利用了基于生理的药代动力学模型来评估种族对日本和白人人群给药方案的潜在影响。该研究证明了此类模型在早期开发阶段评估药代动力学中的种族敏感性方面的有用性,表明其在为不同人群设定最佳剂量方面的价值 (Suzuki 等,2017)

选择性抑制剂的开发

  • 类风湿性关节炎的选择性抑制剂:对托法替尼核心结构的修饰研究导致了类风湿性关节炎治疗的选择性抑制剂的开发。该研究重点是设计和合成 3(R)-氨基吡咯烷衍生物作为 JAK1 选择性抑制剂。这些化合物在临床模型测试中表现出比托法替尼更好的选择性和疗效,显示出作为治疗替代品的潜力 (Chough 等,2018)

新型合成方法及应用

  • 衍生物的化学选择性合成:一项研究报道了新型 (1-甲基-1H-吡咯-2-基)-[2,3-d]嘧啶衍生物的化学选择性合成,展示了一种具有快速、高效率和催化剂可循环利用等优点的方案。这项研究为药物化学中的新型合成方法的开发做出了贡献 (Jahanshahi 等,2018)

晶体学和结构分析

  • 晶体结构分析:分析了一种相关化合物 2-(3-{(3R,4R)-4-甲基-3-[甲基(7H-吡咯并[2,3-d]嘧啶-4-基)氨基]哌啶-1-基}氧杂环-3-基)丙腈一水合物的晶体结构。这项研究提供了对这类化合物的构象和分子间相互作用的见解,这对于了解它们的药理特性至关重要 (Gehringer 等,2014)

糖原合酶激酶-3β 抑制

  • 神经退行性疾病的 GSK-3β 抑制剂:该化合物被用于开发新型 GSK-3β 抑制剂,靶向阿尔茨海默症等神经退行性疾病。该研究涉及基于该化合物结构合成一系列衍生物,从而发现了有效的抑制剂。这些发现突出了该化合物在治疗神经退行性病变中的潜力 (Andreev 等,2019)

抗叶酸研究

  • 癌症治疗的抗叶酸剂:一项研究探索了使用该化合物为基础合成新型经典抗叶酸剂。这些抗叶酸剂对二氢叶酸还原酶和胸苷酸合成酶表现出有希望的抑制活性,表明其作为抗肿瘤剂的潜力。这项研究为开发新的癌症疗法开辟了道路 (Gangjee 等,2005)

抗血管生成和 DNA 切割研究

  • N-取代哌啶-4-甲酰胺衍生物:合成了一系列衍生物并评估了它们的抗血管生成和 DNA 切割活性。这些研究对于了解该化合物作为抗癌剂的潜力至关重要,提供了对其作用机制和治疗功效的见解 (Kambappa 等,2017)

作用机制

Target of Action

Racemic-Tofacitinib primarily targets the Janus kinases (JAKs) . JAKs are a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function .

Mode of Action

Racemic-Tofacitinib is a JAK inhibitor . It interacts with its targets by inhibiting the JAK-STAT signaling pathway . This inhibition results in the modulation of cytokines critical to the progression of immune and inflammatory responses .

Biochemical Pathways

Racemic-Tofacitinib affects several biochemical pathways. It suppresses JAK1/JAK3-mediated signaling induced by the common-γ-chain cytokines IL-2, IL-4, IL-15, and IL-21 . It also modulates the immune response by directing monocytes and macrophages toward an anti-inflammatory phenotype .

Pharmacokinetics

Racemic-Tofacitinib is rapidly absorbed, with plasma concentrations peaking at around 1 hour after oral administration . The mean terminal phase half-life is approximately 3.2 hours . The high plasma concentration with delayed medicine clearance may affect the liver and/or kidney functions .

Result of Action

The molecular and cellular effects of Racemic-Tofacitinib’s action are significant. It inhibits proliferation in CD4+ and CD8+ T cells along with Th1 and Th17 differentiation, while Th2 and regulatory T cell lineages are largely unaffected . It also decreases cytokine-induced phosphorylation of all JAK-STAT pathways studied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Racemic-Tofacitinib. For instance, nanosystems can be used to overcome many systemic adverse effects associated with oral dosage forms of Racemic-Tofacitinib . These nanosystems can target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints .

属性

IUPAC Name

3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。